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Compound of Interest

Compound Name: PX-866-170H

Cat. No.: B593762

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
off-target effects of PX-866-170H in kinase profiling.

Frequently Asked Questions (FAQS)

Q1: What is PX-866-170H and how does it relate to PX-866 (sonolisib)?

PX-866-170H is the primary and more potent active metabolite of PX-866 (sonolisib), an
irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI13K).[1] PX-866 undergoes
extensive first-pass metabolism in the liver to form PX-866-170H, which exhibits greater
potency against certain PI3K isoforms.[1]

Q2: What are the primary targets of PX-866-170H?

The primary targets of PX-866-170H are the Class | PI3K isoforms. It inhibits PI3Ka, PI3Kf3,
PI13Ky, and PI3Kd with varying potencies.

Q3: What are the known off-target effects of PX-866 and its metabolite PX-866-170H on
kinases?

While PX-866 is a selective PI3K inhibitor, some off-target activity has been observed. In a
screening against 235 kinases, PX-866 at a concentration of 1 uM was found to inhibit two
kinases by more than 30%:
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e Lck (Lymphocyte-specific protein tyrosine kinase): 32% inhibition
e LOK (Serine/threonine-protein kinase 10): 40% inhibition

Comprehensive kinase profiling data specifically for the metabolite PX-866-170H is not as
widely published. However, given its structural similarity to the parent compound, it is
reasonable to investigate its activity against these potential off-targets.

Q4: How can | determine if my experimental results are affected by off-target effects of PX-866-
170H?

If you observe unexpected cellular phenotypes that cannot be explained by the inhibition of the
PI3K/Akt pathway, it is prudent to consider potential off-target effects. Here are a few
troubleshooting steps:

e Use a structurally unrelated PI3K inhibitor: Compare the phenotype induced by PX-866-
170H with that of another PI3K inhibitor with a different chemical scaffold. If the phenotype is
consistent, it is more likely to be an on-target effect.

o Rescue experiments: Attempt to rescue the phenotype by activating downstream
components of the PI3K pathway.

o Directly test off-target activity: Perform in vitro kinase assays to directly measure the
inhibitory activity of PX-866-170H against suspected off-target kinases like Lck and LOK.

Data Presentation

Table 1: Inhibitory Activity of PX-866-170H against Class | PI3K Isoforms

Kinase Isoform IC50 (nM)[2]
PI3Ka (p110a) 14

PI3KP (p110B) 57

PI3Ky (p110y) 131

PI3K3 (p1103) 148
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Table 2: Potential Off-Target Kinase Activity of PX-866 (1 uM)

Off-Target Kinase % Inhibition
Lck 32%
LOK 40%

Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for Off-
Target Profiling

This protocol describes a standard method to determine the inhibitory activity of a compound
against a specific kinase using radiolabeled ATP.[3][4][5]

Materials:

Purified recombinant kinase (e.g., Lck, LOK)

¢ Kinase-specific substrate peptide

o PX-866-170H (or other test compound) dissolved in DMSO
» Kinase assay buffer (specific to the kinase of interest)

e [y-P]ATP or [y-32P]ATP

e Unlabeled ATP

e Phosphocellulose filter paper

o Wash buffer (e.g., 0.75% phosphoric acid)

« Scintillation cocktail

Scintillation counter

Procedure:
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Reaction Setup:

o Prepare a master mix containing the kinase assay buffer, substrate peptide, and purified
kinase.

o In a microcentrifuge tube or 96-well plate, add a small volume of the test compound (PX-
866-170H) at various concentrations. Include a DMSO-only control.

o Add the kinase/substrate master mix to each well.
o Pre-incubate the mixture for 10-15 minutes at room temperature.
Initiation of Kinase Reaction:

o Prepare the ATP solution by mixing unlabeled ATP with [y-33P]ATP. The final ATP
concentration should be close to the Km for the specific kinase.

o Initiate the kinase reaction by adding the ATP mixture to each well.
Incubation:

o Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes),
ensuring the reaction is in the linear range.

Stopping the Reaction and Substrate Capture:

o Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The
phosphorylated substrate will bind to the paper.

Washing:

o Wash the filter paper multiple times with the wash buffer to remove unincorporated [y-
3P]ATP.

Detection:

o Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
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o Measure the incorporated radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the percentage of kinase activity for each compound concentration relative to
the DMSO control.

o Plot the percentage of inhibition against the logarithm of the compound concentration to
determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Assay for
Inhibitor Profiling

This protocol provides a non-radioactive alternative for assessing kinase inhibition.[6][7][8]
Materials:

Purified recombinant kinase

o Fluorescently labeled substrate peptide

¢ PX-866-170H (or other test compound) dissolved in DMSO
o Kinase assay buffer

o ATP

e Stop solution (e.g., EDTA)

o Microplate reader capable of fluorescence detection
Procedure:

» Reaction Setup:

o Similar to the radiometric assay, prepare a master mix with kinase assay buffer and
purified kinase.
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o Add the test compound at various concentrations to the wells of a microplate. Include a
DMSO-only control.

o Add the kinase master mix to each well.

e Substrate Addition:
o Add the fluorescently labeled substrate peptide to each well.
e Initiation of Kinase Reaction:
o Initiate the reaction by adding ATP to each well.
e Incubation:
o Incubate the plate at 30°C for the desired reaction time.
o Stopping the Reaction:
o Terminate the reaction by adding a stop solution.
e Detection:

o Measure the fluorescence signal using a microplate reader at the appropriate excitation
and emission wavelengths for the fluorophore used. The change in fluorescence intensity
or polarization is proportional to the extent of substrate phosphorylation.

o Data Analysis:

o Calculate the percentage of kinase activity and inhibition as described for the radiometric
assay to determine the IC50 value.

Visualizations
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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of PX-866-170H.
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Caption: General experimental workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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